(2Z)-2-[3-methoxy-4-(octyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2Z)-2-[3-methoxy-4-(octyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[3-methoxy-4-(octyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and triazines. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the benzylidene moiety through condensation of the benzaldehyde with an appropriate amine or hydrazine derivative.
Cyclization Reactions: Formation of the thiazolo[3,2-b][1,2,4]triazine core through cyclization reactions involving thiazole and triazine precursors.
Functional Group Modifications: Introduction of methoxy and octyloxy groups through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow synthesis methods may be employed to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[3-methoxy-4-(octyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyls, or acyls.
Scientific Research Applications
(2Z)-2-[3-methoxy-4-(octyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Materials Science: It can be used in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[3-methoxy-4-(octyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to therapeutic effects such as inhibition of cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
(2Z)-2-[3-methoxy-4-(octyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: stands out due to its unique structural features, such as the presence of both methoxy and octyloxy groups, which can influence its solubility, stability, and biological activity. Additionally, the thiazolo[3,2-b][1,2,4]triazine core provides a versatile scaffold for further functionalization and optimization for specific applications.
Properties
Molecular Formula |
C27H29N3O4S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(2Z)-2-[(3-methoxy-4-octoxyphenyl)methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C27H29N3O4S/c1-3-4-5-6-7-11-16-34-21-15-14-19(17-22(21)33-2)18-23-26(32)30-27(35-23)28-25(31)24(29-30)20-12-9-8-10-13-20/h8-10,12-15,17-18H,3-7,11,16H2,1-2H3/b23-18- |
InChI Key |
SQKKMNFFXIKKDS-NKFKGCMQSA-N |
Isomeric SMILES |
CCCCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OC |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OC |
Origin of Product |
United States |
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